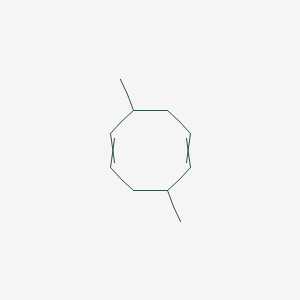
3,7-Dimethylcycloocta-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylcycloocta-1,5-diene is a cyclic hydrocarbon with the molecular formula C10H16 It is a derivative of cyclooctadiene, characterized by the presence of two methyl groups at the 3rd and 7th positions of the cyclooctadiene ring
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethylcycloocta-1,5-diene can be synthesized through several methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst, which also produces vinylcyclohexene as a byproduct . Another method includes the reaction of allene with bicyclo[2.2.1]hepta-2,5-diene in the presence of palladium or nickel catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dimerization processes using nickel catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient conversion.
化学反応の分析
Types of Reactions
3,7-Dimethylcycloocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
3,7-Dimethylcycloocta-1,5-diene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,7-Dimethylcycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups at the 3rd and 7th positions .
類似化合物との比較
Similar Compounds
1,5-Cyclooctadiene: A parent compound with similar structural features but without the methyl groups.
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: Another diene with applications in polymer chemistry.
Uniqueness
3,7-Dimethylcycloocta-1,5-diene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These methyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
特性
CAS番号 |
27327-22-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3,7-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h3-5,8-10H,6-7H2,1-2H3 |
InChIキー |
WGDFZIZPTGYIME-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC(CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



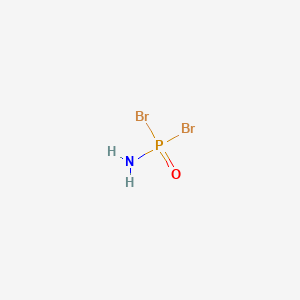


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
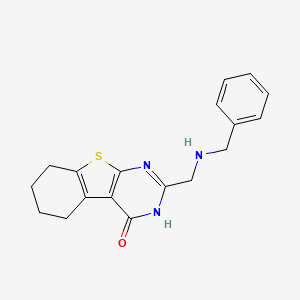
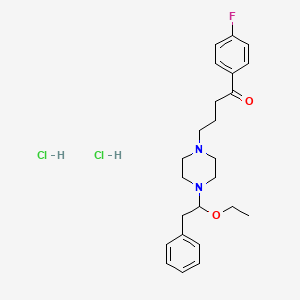
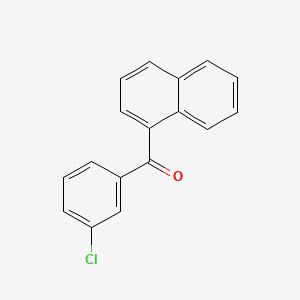




![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
